molecular formula C21H45O4P B14641442 Phosphine oxide, tris[(hexyloxy)methyl]- CAS No. 53753-99-4

Phosphine oxide, tris[(hexyloxy)methyl]-

Cat. No.: B14641442
CAS No.: 53753-99-4
M. Wt: 392.6 g/mol
InChI Key: ITJYOHKXTQLVHH-UHFFFAOYSA-N
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Description

Phosphine oxide, tris[(hexyloxy)methyl]-, is an organophosphorus compound characterized by the presence of three hexyloxy groups attached to a phosphine oxide core. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, tris[(hexyloxy)methyl]-, can be synthesized through the oxidation of the corresponding phosphine. The general reaction involves the use of an oxidizing agent such as oxygen or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure complete oxidation without over-oxidation or degradation of the product .

Industrial Production Methods

In an industrial setting, the production of phosphine oxide, tris[(hexyloxy)methyl]-, may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps for purification, such as distillation or crystallization, to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, tris[(hexyloxy)methyl]-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction can produce the corresponding phosphine .

Scientific Research Applications

Phosphine oxide, tris[(hexyloxy)methyl]-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphine oxide, tris[(hexyloxy)methyl]-, exerts its effects involves interactions with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific pathways and targets depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine oxide: Another well-known phosphine oxide with three phenyl groups instead of hexyloxy groups.

    Tris(2-methoxyphenyl)phosphine oxide: Similar structure but with methoxyphenyl groups.

Uniqueness

Phosphine oxide, tris[(hexyloxy)methyl]-, is unique due to its specific hexyloxy substituents, which impart distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other phosphine oxides may not be as effective .

Properties

CAS No.

53753-99-4

Molecular Formula

C21H45O4P

Molecular Weight

392.6 g/mol

IUPAC Name

1-[bis(hexoxymethyl)phosphorylmethoxy]hexane

InChI

InChI=1S/C21H45O4P/c1-4-7-10-13-16-23-19-26(22,20-24-17-14-11-8-5-2)21-25-18-15-12-9-6-3/h4-21H2,1-3H3

InChI Key

ITJYOHKXTQLVHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCP(=O)(COCCCCCC)COCCCCCC

Origin of Product

United States

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